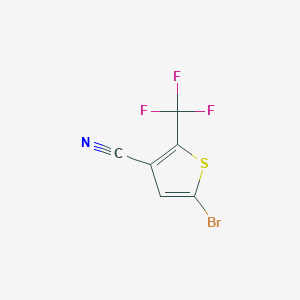
5-Bromo-2-(trifluoromethyl)thiophene-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2-(trifluoromethyl)thiophene-3-carbonitrile is a heterocyclic compound that features a thiophene ring substituted with a bromine atom, a trifluoromethyl group, and a nitrile group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique electronic properties and structural versatility .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(trifluoromethyl)thiophene-3-carbonitrile typically involves the bromination of 2-(trifluoromethyl)thiophene-3-carbonitrile. This can be achieved through various methods, including electrophilic bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
化学反应分析
Types of Reactions
5-Bromo-2-(trifluoromethyl)thiophene-3-carbonitrile can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with various aryl or alkyl groups.
Oxidation and Reduction Reactions: The thiophene ring can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura and Stille coupling reactions.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can be used to oxidize the thiophene ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various biaryl compounds, while nucleophilic substitution can produce a wide range of substituted thiophene derivatives .
科学研究应用
5-Bromo-2-(trifluoromethyl)thiophene-3-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial properties.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Synthesis: It is utilized as an intermediate in the synthesis of more complex organic molecules.
作用机制
The mechanism of action of 5-Bromo-2-(trifluoromethyl)thiophene-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the nitrile group can participate in hydrogen bonding and other interactions with biological targets .
相似化合物的比较
Similar Compounds
2-Bromo-3-(trifluoromethyl)thiophene: Similar structure but lacks the nitrile group.
5-Bromo-2-fluorobenzotrifluoride: Contains a benzene ring instead of a thiophene ring.
2-Thiophenecarbonitrile: Lacks the bromine and trifluoromethyl groups.
Uniqueness
5-Bromo-2-(trifluoromethyl)thiophene-3-carbonitrile is unique due to the combination of its substituents, which confer distinct electronic and steric properties. The presence of the bromine atom allows for further functionalization through coupling reactions, while the trifluoromethyl and nitrile groups enhance its chemical stability and biological activity .
属性
分子式 |
C6HBrF3NS |
|---|---|
分子量 |
256.05 g/mol |
IUPAC 名称 |
5-bromo-2-(trifluoromethyl)thiophene-3-carbonitrile |
InChI |
InChI=1S/C6HBrF3NS/c7-4-1-3(2-11)5(12-4)6(8,9)10/h1H |
InChI 键 |
PVYCTFJCBGDWST-UHFFFAOYSA-N |
规范 SMILES |
C1=C(SC(=C1C#N)C(F)(F)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


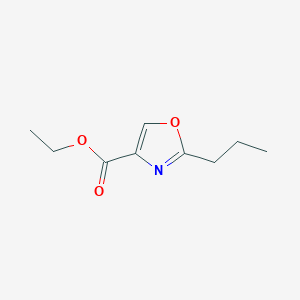
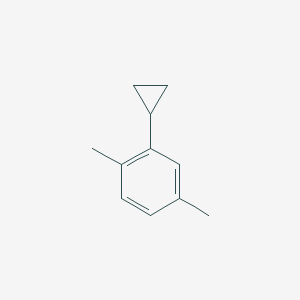
![(Z)-N-[1-(1-methyl-3-nitro-1H-pyrazol-5-yl)ethylidene]hydroxylamine](/img/structure/B11715939.png)
![2-[(Benzyloxy)methyl]-4-methylpentanoic acid](/img/structure/B11715941.png)
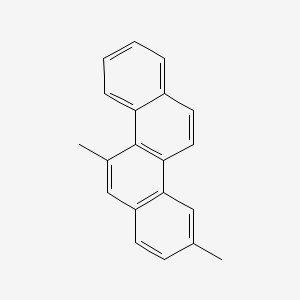
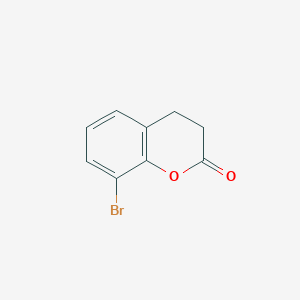
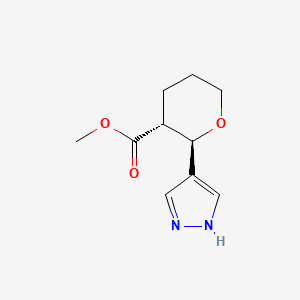
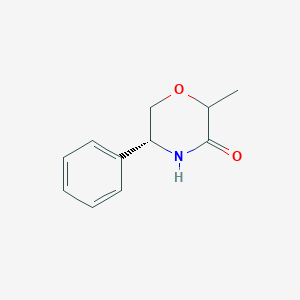
![(1R,2S,6R,7S)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B11715972.png)
![(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(N-hydroxyimino)acetamide](/img/structure/B11715980.png)
![N-Boc-1-[(trimethylsilyl)ethynyl]cyclobutanamine](/img/structure/B11715988.png)
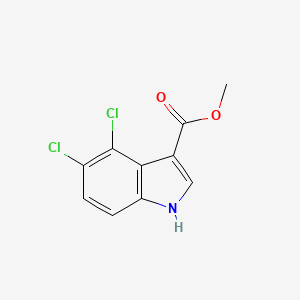
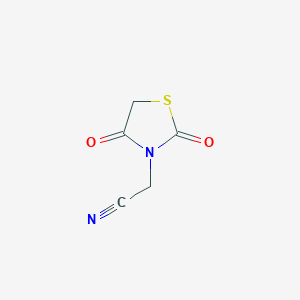
![2-chloro-6,7-dihydro-5H-pyrimido[4,5-b][1,4]oxazine](/img/structure/B11716018.png)
